molecular formula C5H11ClN4 B2910249 (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride CAS No. 2377004-18-5

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride

Cat. No.: B2910249
CAS No.: 2377004-18-5
M. Wt: 162.62
InChI Key: IDHLIBCIGHPWOB-NUBCRITNSA-N
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Description

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride is a chiral compound that features a pyrrolidine ring substituted with an azidomethyl group at the second position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2R)-2-(Hydroxymethyl)pyrrolidine.

    Azidation: The hydroxyl group is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Formation of Hydrochloride Salt: The resulting (2R)-2-(Azidomethyl)pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), room temperature.

    Cycloaddition: Copper(I) catalysts, suitable solvents, room temperature.

Major Products Formed

    Substitution: Formation of substituted pyrrolidines.

    Reduction: Formation of (2R)-2-(Aminomethyl)pyrrolidine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Hydroxymethyl)pyrrolidine: The precursor in the synthesis of (2R)-2-(Azidomethyl)pyrrolidine;hydrochloride.

    (2R)-2-(Aminomethyl)pyrrolidine: The reduction product of this compound.

    (2R)-2-(Bromomethyl)pyrrolidine: Another derivative with a different substituent at the second position.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition reactions to form triazoles is particularly noteworthy, making it valuable in click chemistry and other applications.

Properties

IUPAC Name

(2R)-2-(azidomethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLIBCIGHPWOB-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377004-18-5
Record name (2R)-2-(azidomethyl)pyrrolidine hydrochloride
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